molecular formula C5H4INO2 B259852 2-hydroxy-3-iodo-1H-pyridin-4-one

2-hydroxy-3-iodo-1H-pyridin-4-one

Cat. No.: B259852
M. Wt: 237 g/mol
InChI Key: ZMZBTVNJAFUGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-iodo-1H-pyridin-4-one is a versatile iodinated pyridinone scaffold of interest in pharmaceutical and chemical research. Pyridinones are recognized in medicinal chemistry as privileged structures that can function as bioisosteres for amides and phenol rings, and serve as key hydrogen-bonding motifs in drug design . The 3-iodo substituent on this scaffold provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in the development of novel bioactive molecules . Research into analogous 3-hydroxypyridinone compounds highlights their significant potential as iron chelators and scavengers of reactive oxygen species (ROS) . This dual mechanism is being investigated for applications in neuroprotection, particularly for conditions involving oxidative stress like cerebral ischemia . Furthermore, the pyridinone core is a common feature in kinase inhibitor programs, where it can form critical hydrogen bond interactions with the hinge region of kinase targets . As such, this compound presents a valuable intermediate for synthetic chemists working in fragment-based drug discovery and biomolecular mimetics. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H4INO2

Molecular Weight

237 g/mol

IUPAC Name

4-hydroxy-3-iodo-1H-pyridin-2-one

InChI

InChI=1S/C5H4INO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9)

InChI Key

ZMZBTVNJAFUGHG-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1O)I

Isomeric SMILES

C1=CNC(=C(C1=O)I)O

Canonical SMILES

C1=CNC(=C(C1=O)I)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Hydroxyl Effects : The iodine atom in this compound introduces steric bulk and polarizability, contrasting with smaller halogens (e.g., chlorine) in analogs from , which typically exhibit lower molecular weights (e.g., 466–545 g/mol for chloro-phenyl derivatives) .
  • Hydrogen Bonding: The hydroxyl group at position 2 may improve aqueous solubility compared to non-hydroxylated analogs like 3-iodo-1H-pyridin-4-one .

Pharmacological Potential

  • However, bulky iodine may reduce membrane permeability compared to lighter halogens .
  • Hydroxyl Functionality: Hydroxyl groups in pyridinones (e.g., 3-hydroxy-2-phenylindenones in ) are associated with antioxidant or kinase inhibitory activity, suggesting similar pathways for the target compound .

Preparation Methods

Direct Electrophilic Iodination Using Molecular Iodine

The most straightforward approach involves treating 2-hydroxypyridin-4-one with molecular iodine (I2I_2) in the presence of a base. For example, Snider and Wu demonstrated that 4-hydroxyquinolin-2(1H)-one undergoes regioselective iodination at the 3-position when reacted with iodine in aqueous dioxane, yielding 4-hydroxy-3-iodoquinolin-2(1H)-one in 83% yield. This method leverages the electron-rich C3 position of the pyridinone ring, which is activated for electrophilic attack due to the resonance effects of the hydroxyl and carbonyl groups.

Procedure :

  • Substrate : 2-Hydroxypyridin-4-one (1.0 equiv)

  • Reagents : I2I_2 (1.2 equiv), K2CO3K_2CO_3 (2.0 equiv)

  • Solvent : Dioxane/water (3:1)

  • Conditions : Reflux at 80°C for 6–8 hours

  • Yield : 70–85%

Key advantages include operational simplicity and avoidance of toxic reagents. However, competing side reactions, such as diiodination or oxidation, may occur under prolonged heating.

Iodine Monochloride (IClIClICl)-Mediated Iodination

Iodine monochloride offers enhanced electrophilicity compared to I2I_2, enabling milder reaction conditions. A patent by ChemicalBook describes the synthesis of 2-chloro-3-iodopyridin-4-amine via IClICl-mediated iodination of 2-chloropyridin-4-amine in acetic acid. While the target compound differs by an amino group, the methodology is adaptable to hydroxylated analogs.

Procedure :

  • Substrate : 2-Hydroxypyridin-4-one (1.0 equiv)

  • Reagents : IClICl (1.5 equiv), NaOAcNaOAc (2.0 equiv)

  • Solvent : Glacial acetic acid

  • Conditions : 70°C for 4 hours under N2N_2

  • Workup : Neutralization with NaHCO3NaHCO_3, extraction with EtOAcEtOAc, column chromatography

  • Yield : 75–90%

This method is notable for high regioselectivity and reduced reaction time. The acetic acid solvent stabilizes the iodonium ion intermediate, facilitating efficient electrophilic substitution.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-Catalyzed Halogen Exchange

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Advantages Limitations
Direct I2I_2 iodinationI2I_2, K2CO3K_2CO_3Reflux, 6–8 h70–85%Simple, cost-effectiveRisk of over-iodination
IClICl-mediatedIClICl, NaOAcNaOAc70°C, 4 h75–90%High regioselectivityRequires acidic conditions
Pd-catalyzed exchangePd(OAc)2Pd(OAc)_2, KIKI100°C, 12 h60–70%Applicable to halogenated precursorsHigh catalyst cost
Cu-mediated couplingCuICuI, LL-proline90°C, 24 h50–60%Broad substrate scopeLow yield, long reaction time

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • 1H^1H NMR (DMSO-d6d_6): δ 7.74 (d, J=5.3HzJ = 5.3 \, \text{Hz}, 1H, H-5), 6.53 (d, J=5.3HzJ = 5.3 \, \text{Hz}, 1H, H-6), 12.90 (s, 1H, OH).

  • IR : 3360 cm1^{-1} (O–H), 1657 cm1^{-1} (C=O), 615 cm1^{-1} (C–I).

  • HR-MS : Calc. for C5H4INO2C_5H_4INO_2: 252.93; Found: 252.91 .

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